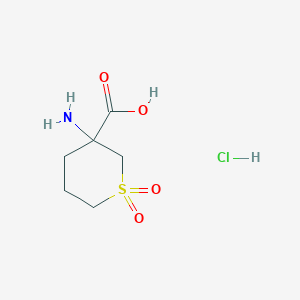

3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride

Description

3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride is a sulfone-containing cyclic amino acid derivative with a six-membered thiane ring. Its molecular formula is C₆H₁₂ClNO₄S, and molecular weight is 237.68 g/mol. The compound features a carboxylic acid group, an amino group, and a sulfone moiety (1,1-dioxo), which confer unique physicochemical properties, including enhanced solubility in aqueous media due to the hydrochloride salt form.

This compound is industrially significant, as evidenced by its availability from over 20 Chinese suppliers, including Shenzhen Hygia Biotechnology Co., Ltd. and Wuhan O'Neill Bio-Technology Co., Ltd., many of which hold certifications such as ISO 9001, GMP, and HALAL .

Properties

IUPAC Name |

3-amino-1,1-dioxothiane-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4S.ClH/c7-6(5(8)9)2-1-3-12(10,11)4-6;/h1-4,7H2,(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSNRAWWCZNLSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CS(=O)(=O)C1)(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803561-91-2 | |

| Record name | 3-amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride typically involves the reaction of thiopyran derivatives with appropriate amines under controlled conditions. The reaction conditions often include the use of solvents such as methanol or ethanol and catalysts to facilitate the reaction. The product is then purified through crystallization or other separation techniques to obtain the desired compound in high purity .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are combined and allowed to react under optimized conditions. The process is monitored to ensure consistent quality and yield. The final product is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.

Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure optimal yields .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Chemistry

3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride serves as a versatile building block in organic synthesis. It can be employed in:

- Synthesis of Complex Molecules: It acts as an intermediate in the preparation of more complex organic compounds.

- Reactions: The compound can undergo various chemical transformations including oxidation, reduction, and substitution reactions.

Biology

In biological research, this compound is investigated for its potential as:

- Enzyme Inhibitor: Due to its structural similarity to natural substrates, it may inhibit specific enzyme activities, which is crucial for drug development.

- Antimicrobial Activity: Preliminary studies suggest potential antimicrobial properties that warrant further investigation.

Medicine

The therapeutic applications of this compound include:

- Anti-inflammatory Properties: Research indicates possible anti-inflammatory effects that could be beneficial in treating various conditions.

- Drug Development: Its role as an intermediate in pharmaceutical synthesis is significant, particularly in developing new medications targeting specific diseases.

Case Study 1: Enzyme Inhibition

A study explored the enzyme-inhibitory effects of this compound on a specific target enzyme involved in metabolic pathways. The results demonstrated a dose-dependent inhibition, suggesting its potential as a therapeutic agent in metabolic disorders.

Case Study 2: Antimicrobial Activity

In vitro tests were conducted to assess the antimicrobial efficacy of this compound against various bacterial strains. The results indicated significant activity against Gram-positive bacteria, highlighting its potential use in developing new antimicrobial agents.

Data Table: Summary of Applications

| Application Area | Specific Use | Observations |

|---|---|---|

| Chemistry | Building block for organic synthesis | Versatile intermediate for complex molecules |

| Biology | Enzyme inhibitor | Dose-dependent inhibition observed |

| Medicine | Anti-inflammatory agent | Potential therapeutic benefits noted |

| Antimicrobial agent | Effective against Gram-positive bacteria |

Mechanism of Action

The mechanism of action of 3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the nature of the target. It may also participate in signaling pathways by modulating the activity of key proteins and enzymes involved in cellular processes .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key features of the target compound with its structural analogs:

Key Observations:

- Functional Groups : The sulfone moiety (1,1-dioxo) in the target compound and its analogs enhances polarity and oxidation resistance, whereas ACBC () lacks this group but demonstrates tumor-targeting efficacy.

- Solubility : Hydrochloride salts (e.g., target compound, thiomorpholine derivative) improve aqueous solubility, critical for pharmaceutical formulations.

Q & A

Q. What are the recommended synthetic routes for 3-Amino-1,1-dioxo-1lambda6-thiane-3-carboxylic acid hydrochloride, and how do reaction conditions affect yield?

Methodological Answer: A common method involves catalytic hydrogenation of the nitro precursor (e.g., 3-nitro-1,1-dioxo-thiane-3-carboxylic acid) using 10% Pd/C under a hydrogen atmosphere (4–6 bar), followed by HCl treatment to form the hydrochloride salt . Reaction time, solvent choice (e.g., ethanol vs. methanol), and HCl stoichiometry critically impact yield and purity. For example, prolonged hydrogenation (>48 hours) reduces byproduct formation but may require catalyst reactivation. Post-synthesis purification via recrystallization (ethanol/ether) is recommended to achieve >95% purity .

Q. How is the compound characterized to confirm structural integrity and purity?

Methodological Answer: Use a combination of:

- NMR Spectroscopy : H and C NMR (D₂O or DMSO-d₆) to verify the thiane ring (δ 3.2–3.8 ppm for CH₂-SO₂) and carboxylic acid proton (δ 12.1 ppm) .

- HPLC : Reverse-phase C18 column (UV detection at 254 nm) with a mobile phase of 0.1% TFA in water/acetonitrile (90:10). Retention time should align with reference standards .

- Elemental Analysis : Confirm C, H, N, S, and Cl content within ±0.3% of theoretical values .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer: The compound is highly soluble in polar solvents (water, DMSO, ethanol) but insoluble in non-polar solvents (hexane, chloroform). Stability tests indicate:

Q. What are the primary research applications of this compound in academia?

Methodological Answer:

- Enzyme Inhibition Studies : Acts as a sulfone-containing analog for probing cysteine protease mechanisms (e.g., caspase-3) due to its stable sulfone group .

- Crystallography : Used to prepare heavy-atom derivatives for protein structure determination via X-ray diffraction .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectral data?

Methodological Answer: Discrepancies often arise from:

- Impurity Profiles : Trace metals from catalysts (e.g., Pd residues) can alter NMR shifts. Use Chelex resin to remove metal ions before analysis .

- Solvent Effects : DMSO-d₆ may cause peak broadening for amine protons. Confirm spectra in D₂O with pH adjustment .

- Replication : Cross-validate using independent synthetic routes (e.g., Boc-protected intermediates) to isolate confounding variables .

Q. What computational methods are suitable for modeling the compound’s reactivity in biological systems?

Methodological Answer:

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict electrophilic reactivity at the carboxylic acid group .

- Molecular Dynamics (MD) : Simulate binding to target proteins (e.g., MMP-3) using AMBER force fields to assess sulfone group interactions .

Q. How can degradation pathways be systematically analyzed?

Methodological Answer:

- Forced Degradation Studies : Expose the compound to heat (60°C), UV light, and oxidative conditions (H₂O₂). Monitor via LC-MS to identify degradation products (e.g., sulfonic acid derivatives) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf-life under varying storage conditions .

Q. What advanced analytical techniques address low-abundance impurity detection?

Methodological Answer:

Q. How does the compound’s chirality impact its biochemical activity?

Methodological Answer: The compound’s stereocenter at C3 influences enantioselective binding. To study:

Q. What strategies optimize its use in in vivo models?

Methodological Answer:

- Formulation : Prepare PEGylated nanoparticles to enhance bioavailability and reduce renal clearance .

- Dosing Regimens : Conduct pharmacokinetic studies in rodents to determine Cmax and half-life, adjusting for sulfone metabolism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.